
1-(Benzenesulfonyl)-L-prolyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-L-prolyl chloride is an organosulfur compound that features a benzenesulfonyl group attached to an L-proline moiety via a chloride linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-L-prolyl chloride can be synthesized through the reaction of benzenesulfonyl chloride with L-proline in the presence of a base. The reaction typically involves the use of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to drive the reaction to completion . The reaction is carried out in an organic solvent like dichloroethane (DCE), which acts both as a solvent and a reactant .
Industrial Production Methods: Industrial production of benzenesulfonyl chloride, a precursor to this compound, involves the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or phosphorus pentachloride . The reaction is typically conducted at elevated temperatures (170-180°C) to ensure complete conversion .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzenesulfonyl)-L-prolyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Electrophilic Aromatic Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles.
Common Reagents and Conditions:
Amines and Alcohols: For the formation of sulfonamides and sulfonate esters, common reagents include primary and secondary amines, and alcohols.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyl)-L-prolyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Benzenesulfonyl)-L-prolyl chloride involves the formation of a sulfonamide or sulfonate ester through nucleophilic substitution reactions. The benzenesulfonyl group acts as an electrophile, reacting with nucleophiles such as amines or alcohols to form the corresponding products . The molecular targets and pathways involved depend on the specific bioactive derivatives formed from this compound.
Comparación Con Compuestos Similares
Benzenesulfonyl chloride: A closely related compound used in similar reactions but lacks the L-proline moiety.
Toluenesulfonyl chloride: Another sulfonyl chloride that is often preferred due to its solid state at room temperature, making it easier to handle.
Uniqueness: 1-(Benzenesulfonyl)-L-prolyl chloride is unique due to the presence of the L-proline moiety, which imparts specific stereochemical properties and potential biological activities that are not present in simpler sulfonyl chlorides .
Propiedades
Número CAS |
72922-83-9 |
|---|---|
Fórmula molecular |
C11H12ClNO3S |
Peso molecular |
273.74 g/mol |
Nombre IUPAC |
(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO3S/c12-11(14)10-7-4-8-13(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2/t10-/m0/s1 |
Clave InChI |
COPNXIKPCBDSDO-JTQLQIEISA-N |
SMILES isomérico |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)Cl |
SMILES canónico |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


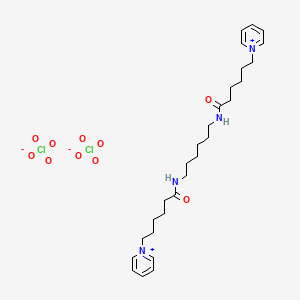
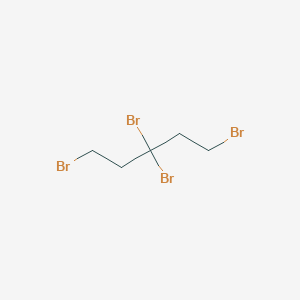
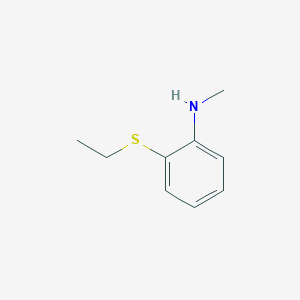

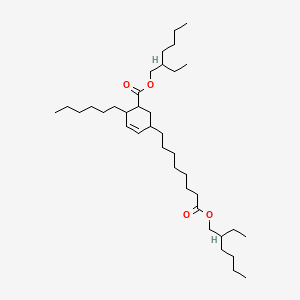
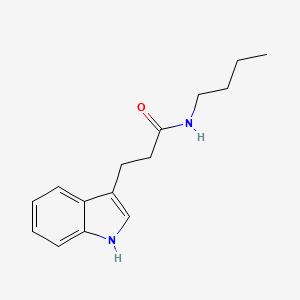
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)
![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
![3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B14469038.png)
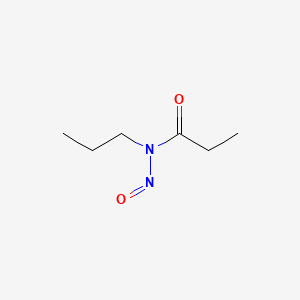
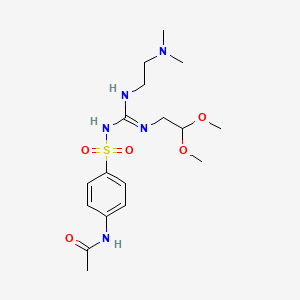
![2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester](/img/structure/B14469058.png)
![6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14469060.png)
